5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine: is a heterocyclic compound with the molecular formula C7H3Br2ClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine typically involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for constructing heterocyclic compounds .
Biology and Medicine: It has been studied for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Industry: In the industrial sector, this compound is used in the production of advanced materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its medicinal applications, it is believed to inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromine and chlorine substituents.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: A similar compound with a different substitution pattern.
6-Bromoimidazo[1,2-a]pyridine: Another derivative with a single bromine atom.
Uniqueness: Its specific substitution pattern also contributes to its distinct chemical and biological properties .
Biological Activity
5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on its imidazo-pyridine structure. The unique arrangement of these halogens contributes to its biological activity, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Helicobacter pylori. The minimum inhibitory concentration (MIC) values suggest that this compound can significantly inhibit bacterial growth at low concentrations.
- MIC Values : Studies have reported MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent activity against tuberculosis pathogens .
Anticancer Activity
The compound is also being investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways involved in survival and proliferation. The mechanism appears to involve the inhibition of specific kinases and enzymes critical for tumor growth.
- Case Study : In a recent study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity .
The biological activity of this compound is largely attributed to its ability to interact with key molecular targets within microbial and cancer cells.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes vital for bacterial survival and cancer cell metabolism. It fits into the active sites of these enzymes due to its structural conformation, leading to competitive inhibition .
- Cellular Pathways : In cancer cells, it affects signaling pathways that regulate apoptosis and cell cycle progression. This modulation results in increased apoptosis rates and decreased proliferation .
Research Findings Summary
Activity | Target Organism/Cell Line | MIC/IC50 Values | Mechanism |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 0.03 - 5.0 μM | Enzyme inhibition |
Antimicrobial | Helicobacter pylori | Not specified | Disruption of secretion apparatus |
Anticancer | Various cancer cell lines | Not specified | Induction of apoptosis |
Properties
IUPAC Name |
5,6-dibromo-8-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJPZKRHINMTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.